1,3,5-Tris(diphenylamino)benzene (TDAB, CAS: 126717-23-5) is a highly symmetric, starburst triarylamine derivative primarily procured as a high-performance hole-transporting material (HTM) and electron-blocking layer (EBL) for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) . Characterized by a high melting point of 252–256 °C and excellent thermal stability, TDAB provides a robust, electron-rich core that facilitates high hole mobility and effective charge confinement [1]. Unlike simple monomeric amines, its propeller-like C3-symmetric structure enables strong intermolecular electronic coupling while maintaining a wide bandgap, making it a critical intermediate for both direct vacuum deposition in optoelectronics and as an unhindered precursor for advanced conjugated microporous polymers[2].
Generic substitution of TDAB with simpler triarylamines or close structural analogs critically compromises device stability and processability. Replacing TDAB with the monomeric triphenylamine (TPA) core results in a drastic drop in melting point and thermal robustness, leading to rapid film degradation under operational Joule heating [1]. Conversely, substituting pure TDAB with its methylated analog, m-MTDAB, fundamentally alters the material's phase transition thermodynamics; m-MTDAB forms an amorphous glass with a relatively low glass transition temperature (Tg ~50 °C), whereas pure TDAB instantly crystallizes and maintains structural integrity at much higher temperatures [1]. Furthermore, while Spiro-OMeTAD is the standard HTM for perovskites, utilizing the TDAB core offers comparable HOMO level alignment but with distinct electron-blocking dynamics and a more synthetically accessible framework, making it a superior choice for cost-sensitive, high-stability procurement [2].
For perovskite solar cell (PSC) applications, optimal energy level alignment is critical for efficient charge extraction. Density functional theory (DFT) and experimental studies demonstrate that TDAB possesses a HOMO energy level of -5.08 eV to -5.27 eV, which aligns favorably with the MAPbI3 perovskite active layer (-5.44 eV) [1]. When compared to the industry-standard Spiro-OMeTAD (HOMO ~ -5.07 eV), TDAB provides equivalent hole-extraction thermodynamics but features a wide bandgap of 4.30 eV (LUMO ~ -0.77 eV to -0.97 eV) [1]. This low electron affinity ensures superior electron-blocking capabilities at the perovskite/HTM interface, preventing non-radiative recombination.
| Evidence Dimension | HOMO Energy Level and Bandgap |
| Target Compound Data | HOMO: -5.08 to -5.27 eV; Bandgap: 4.30 eV |
| Comparator Or Baseline | Spiro-OMeTAD (HOMO: -5.07 eV) |
| Quantified Difference | Equivalent HOMO alignment with a wide 4.30 eV bandgap for enhanced electron blocking |
| Conditions | DFT/TD-DFT calculations at B3LYP/6-311G level in gas and acetonitrile phases |
Procuring TDAB provides an electron-blocking capability and hole-extraction efficiency comparable to Spiro-OMeTAD, but utilizing a more synthetically accessible starburst core.
The thermal behavior of hole-transport layers directly dictates the operational lifetime of OLED devices. Thermodynamic phase transition studies reveal that pure TDAB exhibits a high melting point of 252–256 °C and instantly crystallizes upon cooling[1]. In stark contrast, its closely related methylated analog, m-MTDAB, forms an amorphous glass with a low glass transition temperature (Tg) of approximately 50 °C, and standard TPD exhibits lower fusion temperatures due to the flexibility introduced by meta-methyl groups [1]. The absence of methyl substituents in TDAB enforces a rigid, highly symmetric structure that resists low-temperature thermal softening.
| Evidence Dimension | Phase Transition and Melting Behavior |
| Target Compound Data | Instantly crystallizes; Melting Point 252–256 °C |
| Comparator Or Baseline | m-MTDAB (Forms amorphous glass, Tg ~50 °C) |
| Quantified Difference | Elimination of low-temperature glass transition softening; >200 °C higher thermal stability threshold before phase change |
| Conditions | Differential scanning calorimetry (DSC) and Knudsen effusion phase transition thermodynamics |
Buyers must specify pure TDAB over methylated analogs when the manufacturing process or device architecture demands a highly crystalline, high-melting-point layer rather than a low-Tg amorphous glass.
TDAB serves as an exceptional C3-symmetric monomer for synthesizing triazine-based conjugated microporous polymers (TCMPs). When polymerized with 2,4,6-trichloro-1,3,5-triazine, the resulting TTDAB polymer achieves an outstanding iodine vapor adsorption capacity of 3.13 g/g [1]. While the methylated analog m-MTDAB also yields functional polymers, the unhindered propeller-like conformation of pure TDAB facilitates optimal charge-transfer interactions and well-defined host-guest binding sites without the steric interference of methyl groups [1]. This makes TDAB a highly specific building block for environmental capture and fluorescence sensing materials.
| Evidence Dimension | Iodine Vapor Adsorption Capacity |
| Target Compound Data | 3.13 g/g (TTDAB polymer) |
| Comparator Or Baseline | Tm-MTDAB polymer (3.04 g/g) and baseline non-porous networks |
| Quantified Difference | 0.09 g/g higher absolute uptake with unhindered charge-transfer active sites |
| Conditions | Iodine vapor adsorption at ambient pressure; Friedel-Crafts polymerization networks |
Selecting TDAB as a monomer ensures optimal steric freedom and charge-transfer capability for synthesizing high-performance supramolecular and microporous capture materials.
Due to its HOMO level of -5.08 eV, TDAB is an ideal, cost-effective HTM core that provides excellent energy alignment with MAPbI3 perovskites, serving as an alternative to complex Spiro-OMeTAD architectures [1].
Leveraging its wide bandgap (4.30 eV) and high melting point (>250 °C), TDAB is utilized in vacuum-deposited OLED stacks to confine electrons within the emissive layer, preventing leakage and improving luminescence efficiency [2].
The unhindered, C3-symmetric structure of TDAB makes it a preferred precursor for Friedel-Crafts polymerization with triazines, yielding high-surface-area networks capable of capturing over 3 g/g of volatile iodine [3].